![molecular formula C9H17NS B1295961 8-Methyl-1-thia-4-azaspiro[4.5]decane CAS No. 31404-03-2](/img/structure/B1295961.png)

8-Methyl-1-thia-4-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

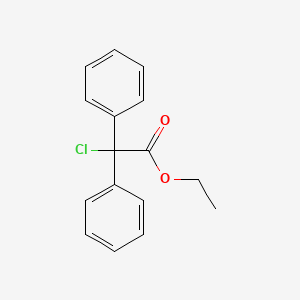

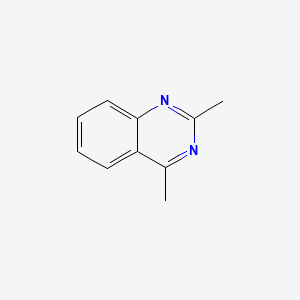

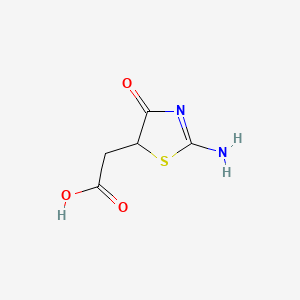

“8-Methyl-1-thia-4-azaspiro[4.5]decane” is a chemical compound with the CAS Number: 31404-03-2 . It has a molecular weight of 171.31 . The compound is a liquid and should be stored under inert gas .

Synthesis Analysis

The synthesis of 1-thia-azaspiro[4.5]decane derivatives involves a one-pot three-component reaction . This includes the condensation of ketones, aromatic amines, and mercaptoacetic acid in dry benzene . The thioglycoside derivatives of the synthesized compounds were created by glycosylation reactions using acetylated glycosyl bromides .

Molecular Structure Analysis

The molecular formula of “8-Methyl-1-thia-4-azaspiro[4.5]decane” is C9H17NS . It contains a total of 29 bonds; 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .

Physical And Chemical Properties Analysis

“8-Methyl-1-thia-4-azaspiro[4.5]decane” is a liquid . It has a molecular weight of 171.31 . The compound should be stored under inert gas .

Applications De Recherche Scientifique

Anticancer Activity

8-Methyl-1-thia-4-azaspiro[4.5]decane: derivatives have been synthesized and studied for their potential anticancer properties. These compounds have shown moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) . The research indicates that these compounds could be promising candidates for developing new chemotherapeutic agents.

Synthesis of Thiazolopyrimidine Derivatives

The compound serves as a precursor in the synthesis of thiazolopyrimidine derivatives. These derivatives are of interest due to their structural similarity to several nucleotide bases and potential biological activities . The synthesis involves glycosylation reactions using acetylated glycosyl bromides, leading to the formation of thioglycoside derivatives.

1,3,4-Thiadiazole Thioglycosides Synthesis

Another application is the synthesis of 1,3,4-thiadiazole thioglycosides. These compounds are synthesized from the 8-Methyl-1-thia-4-azaspiro[4.5]decane derivatives and have shown promising results in various biological assays . The thiadiazole ring is a common motif in many drugs and is known for its antimicrobial and anti-inflammatory properties.

Development of Selective Anticancer Agents

The compound’s derivatives are being researched for their selectivity in targeting cancer cells while minimizing side effects on normal cells. This selectivity is crucial for reducing the toxicity associated with chemotherapy . The ongoing research aims to find novel selective anticancer agents that can overcome drug resistance and decrease drug activity issues.

Chemotherapy Drug Development

The thiazolidine ring system, which is integrated into 8-Methyl-1-thia-4-azaspiro[4.5]decane , is a key feature in many approved chemotherapeutic agents. Drugs such as Pioglitazone and Epalrestat contain this nucleus in their structure, highlighting the importance of this compound in the development of new chemotherapy drugs .

Antimycobacterial Activity

Research has also been conducted on the antimycobacterial activity of derivatives of 8-Methyl-1-thia-4-azaspiro[4.5]decane . These studies are crucial for discovering new treatments for diseases like tuberculosis . The findings could lead to the development of new antimycobacterial agents with improved efficacy and reduced resistance.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 8-Methyl-1-thia-4-azaspiro[4It has been associated with anticancer activity , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

The exact mode of action of 8-Methyl-1-thia-4-azaspiro[4It is known to be involved in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds . These compounds have been associated with various biological activities, including anticancer effects .

Biochemical Pathways

The biochemical pathways affected by 8-Methyl-1-thia-4-azaspiro[4Its role in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds suggests that it may influence pathways related to these structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-1-thia-4-azaspiro[4It is known to be a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 8-Methyl-1-thia-4-azaspiro[4It has been associated with anticancer activity , suggesting that it may induce cell death or inhibit cell proliferation in certain cancer types.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-1-thia-4-azaspiro[4It is recommended to be stored under inert gas , indicating that exposure to oxygen or other reactive gases may affect its stability.

Propriétés

IUPAC Name |

8-methyl-1-thia-4-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSMXZFIYFMBQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-1-thia-4-azaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)